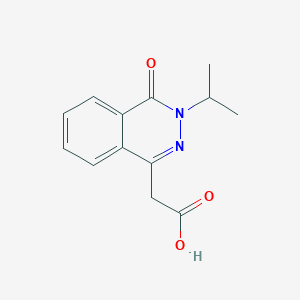
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide, also known as PTUPB, is a novel compound that has been synthesized and studied for its potential applications in scientific research. PTUPB belongs to the class of compounds called pyrazoles, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Antitumor and Anticancer Applications
A series of compounds incorporating thiophene and pyrazole moieties, similar in structure to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide, have shown promising anti-tumor activities. For example, derivatives synthesized through the reaction of thiophene-based pyrazoles demonstrated significant anti-tumor activities against hepatocellular carcinoma cell lines, highlighting their potential as potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016). Additionally, certain celecoxib derivatives, which share a structural resemblance, were found to exhibit anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting a broad therapeutic potential for such compounds (Küçükgüzel et al., 2013).
Antidepressant Activity
Compounds featuring a thiophene-pyrazole scaffold, akin to this compound, have been synthesized and evaluated for their antidepressant activity. One study found that certain derivatives significantly reduced immobility time in force swimming and tail suspension tests, indicating potential antidepressant effects (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial and Antibacterial Applications
Research into the antimicrobial and antibacterial properties of compounds containing thiophene and pyrazole structures has yielded positive results. For instance, chitosan Schiff bases derived from heteroaryl pyrazole derivatives have shown significant biological activity against various bacteria and fungi, indicating their utility as antimicrobial agents (Hamed et al., 2020). Another study demonstrated that new 3-(2′-thienyl)pyrazole-based heterocycles exhibited notable antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).
Electrochemical and Electrochromic Properties
Investigations into the electrochemical and electrochromic properties of donor–acceptor type monomers related to this compound have shown that these compounds exhibit good electrochemical activity and distinct color changes under various applied potentials. Such properties suggest potential applications in the development of electrochromic devices (Hu et al., 2013).
properties
IUPAC Name |
2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-16(15-8-4-3-5-9-15)19(23)20-14-17(18-10-6-13-24-18)22-12-7-11-21-22/h3-13,16-17H,2,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COADETHUDIDBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)

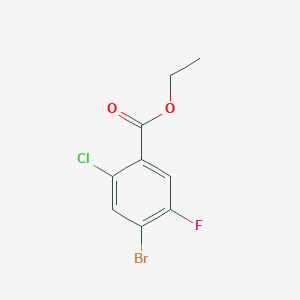
![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)
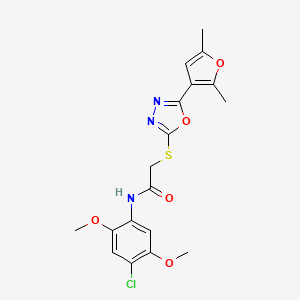
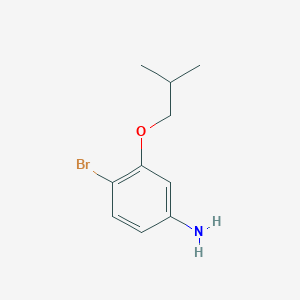
![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)
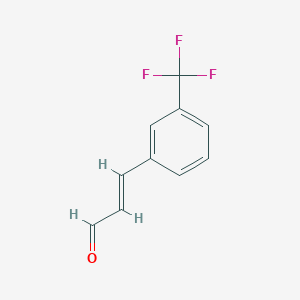


![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)
